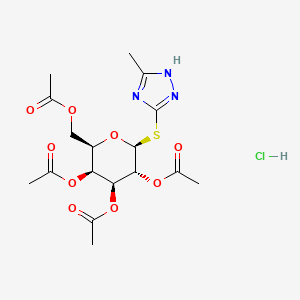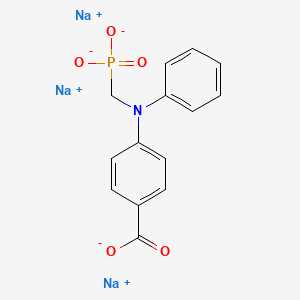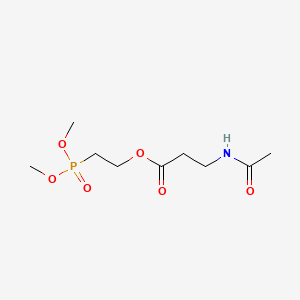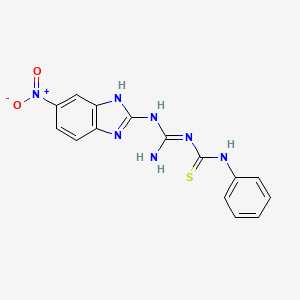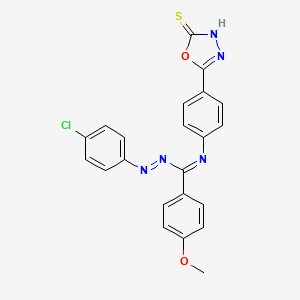
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: The initial step involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Cyclization: The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by heating the hydrazide with phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated oxadiazole derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: These compounds can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other oxadiazole isomers and related heterocyclic compounds:
1,2,4-Oxadiazole: Similar structure but different electronic properties and reactivity.
1,2,5-Oxadiazole: Less stable and less commonly used in research.
Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
Conclusion
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-methoxyphenyl)methylene)amino)phenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents, agrochemicals, and materials.
Propiedades
Número CAS |
122352-00-5 |
|---|---|
Fórmula molecular |
C22H16ClN5O2S |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-4-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-12-4-14(5-13-19)20(26-25-18-10-6-16(23)7-11-18)24-17-8-2-15(3-9-17)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
Clave InChI |
XBBBTQHIQVEVAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


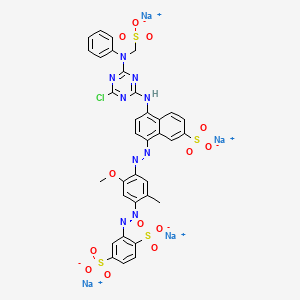
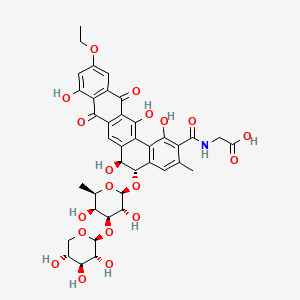
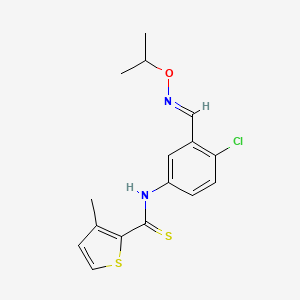
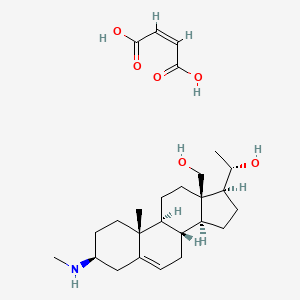

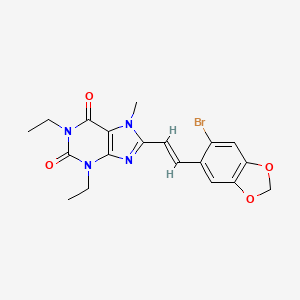
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

